(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
Overview
Description
®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is an organic compound that features a benzyl group, a tert-butoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of functional groups and subsequent reactions to introduce the desired substituents. One common method involves the use of di-tert-butyl dicarbonate to introduce the tert-butoxy group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in solvents like acetonitrile or tetrahydrofuran .
Industrial Production Methods
Industrial production of ®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid may involve large-scale synthesis using flow microreactor systems to ensure efficient and controlled reactions. These systems allow for precise temperature and reaction time control, which is crucial for maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
®-2-Benzyl-4-(methoxy)-4-oxobutanoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
®-2-Benzyl-4-(ethoxy)-4-oxobutanoic acid: Features an ethoxy group in place of the tert-butoxy group.
Uniqueness
®-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is unique due to the presence of the bulky tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMRLCPQQCHIBH-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544387 | |
Record name | (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122225-33-6 | |
Record name | (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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